molecular formula C21H22N2O2S B2557751 2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-93-0

2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No. B2557751
CAS RN: 863512-93-0
M. Wt: 366.48
InChI Key: CMACEQQYIVRWRB-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide” is a complex organic molecule that contains several functional groups. These include an ethoxy group, a phenyl group, a thiazole ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key structural feature . The orientation of this ring could affect the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the acetamide group might undergo hydrolysis, and the phenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy and acetamide groups could affect its solubility, while the phenyl and thiazole groups could contribute to its stability and reactivity .

Scientific Research Applications

Antimicrobial Activities

The chemical compound has been a subject of study for its reactivity and potential in synthesizing derivatives with antimicrobial properties. Research has explored the synthesis of thiazole and its fused derivatives, showing antimicrobial activity against bacterial and fungal isolates. These studies highlight the compound's role in developing new antimicrobial agents, particularly against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Additionally, the synthesis of novel thiazole derivatives incorporating a pyrazole moiety has been investigated, with some compounds showing significant anti-bacterial and anti-fungal activities, underscoring the potential of thiazole compounds in antimicrobial therapy (Saravanan et al., 2010).

Anticancer Activities

The compound has also been utilized in synthesizing new derivatives with potential anticancer activities. Studies have focused on creating N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for antitumor activity. Some derivatives exhibited considerable anticancer activity against several cancer cell lines, highlighting the compound's relevance in developing novel anticancer therapies (Yurttaş et al., 2015).

Synthesis of Heterocyclic Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds, including thiazolo[3,2-a]pyridines and other derivatives. These syntheses demonstrate the versatility of the compound in heterocyclic chemistry, contributing to the development of compounds with potential pharmacological activities (Ammar et al., 2005).

Antioxidant and Anti-inflammatory Properties

Research into thiazole derivatives, including those related to 2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide, has identified compounds with significant antioxidant and anti-inflammatory activities. These findings suggest the compound's derivatives could be beneficial in treating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future studies could explore the synthesis, characterization, and biological testing of this compound and related derivatives .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-25-19-10-8-16(9-11-19)14-20(24)22-13-12-18-15-26-21(23-18)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACEQQYIVRWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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